REACTION_SMILES
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[CH2:1]1[O:2][C:4]([CH3:5])([c:6]2[cH:7][cH:8][c:9]([CH2:12][NH:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[cH:10][cH:11]2)[O:3][CH2:21]1.[CH3:22][C:23](=[O:24])[OH:25].[CH3:29][OH:30].[Na+:28].[OH-:27].[OH2:26]>>[O:3]=[C:4]([CH3:5])[c:6]1[cH:7][cH:8][c:9]([CH2:12][NH:13][C:14](=[O:15])[O:16][C:17]([CH3:18])([CH3:19])[CH3:20])[cH:10][cH:11]1
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Name
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CC(C)(C)OC(=O)NCc1ccc(C2(C)OCCO2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NCc1ccc(C2(C)OCCO2)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[OH-]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
|
CC(=O)c1ccc(CNC(=O)OC(C)(C)C)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |